Tert-butyl 6-(aminomethyl)-3-azabicyclo[3.1.1]heptane-3-carboxylate
Overview
Description
Tert-butyl 6-(aminomethyl)-3-azabicyclo[3.1.1]heptane-3-carboxylate is a useful research compound. Its molecular formula is C12H22N2O2 and its molecular weight is 226.32 g/mol. The purity is usually 95%.
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Scientific Research Applications
Efficient Synthesis Routes
Tert-butyl 6-(aminomethyl)-3-azabicyclo[3.1.1]heptane-3-carboxylate and related compounds have been the subject of research focused on developing efficient synthesis routes. For instance, Maton et al. (2010) described an efficient scalable route to synthesize enantiomerically pure tert-butyl derivatives, emphasizing improvements over original routes and scalability to produce kilogram amounts of the compound (Maton et al., 2010).
Synthesis of Analogues and Derivatives
Several studies have explored the synthesis of analogues and derivatives of this compound. Hart and Rapoport (1999) reported the synthesis of glutamic acid analogues from L-serine using this compound as an intermediate (Hart & Rapoport, 1999). Similarly, Meyers et al. (2009) described the synthesis of tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate, a bifunctional compound useful for further selective derivation on the azetidine and cyclobutane rings, thereby providing access to novel compounds complementing piperidine ring systems (Meyers et al., 2009).
Development of Peptidomimetics
Research has also focused on developing peptidomimetics using these compounds. For example, Campbell and Rapoport (1996) reported a method for the chirospecific preparation of optically pure 1-carboxy-7-azabicycloheptane amino acids, useful for generating peptidomimetics as conformational probes (Campbell & Rapoport, 1996).
Application in Drug Design
Several studies have explored the application of these compounds in drug design. Mollet et al. (2012) demonstrated the use of cis-3-Benzyloxy-4-(2-mesyloxyethyl)azetidin-2-ones, derived from these compounds, as starting products for the synthesis of cis-2-oxa-6-azabicyclo[3.2.0]heptan-7-ones, which are promising compounds in the field of drug design (Mollet, D’hooghe, & Kimpe, 2012).
Synthesis of Alkaloid Analogs
Research has also been conducted on the synthesis of alkaloid analogs using these compounds. For instance, Brock et al. (2012) detailed the ring-closing iodoamination of tert-butyl derivatives to form 8-azabicyclo[3.2.1]octane scaffolds, subsequently used to access (+)-pseudococaine hydrochloride (Brock et al., 2012).
Properties
IUPAC Name |
tert-butyl 6-(aminomethyl)-3-azabicyclo[3.1.1]heptane-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O2/c1-12(2,3)16-11(15)14-6-8-4-9(7-14)10(8)5-13/h8-10H,4-7,13H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PEOLPCXJPIAKQS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2CC(C1)C2CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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